![molecular formula C14H14N2O2 B6368103 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1262000-21-4](/img/structure/B6368103.png)
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%
Overview
Description
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine (4-DAP) is an organic compound that is widely used in the synthesis of various drug compounds. It is a derivative of pyridine, which is an aromatic heterocyclic compound containing a six-membered ring of five carbon atoms and one nitrogen atom. 4-DAP has been extensively studied for its potential applications in the synthesis of various drug compounds.
Scientific Research Applications
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been extensively studied for its potential applications in the synthesis of various drug compounds. It has been used as a building block in the synthesis of a variety of drugs, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has also been used in the synthesis of other compounds, such as ligands, catalysts, and inhibitors.
Mechanism of Action
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been studied for its potential mechanisms of action. It has been suggested that 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes. By inhibiting COX-2, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% may reduce inflammation and pain.
Biochemical and Physiological Effects
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been studied for its potential biochemical and physiological effects. In animal studies, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been shown to reduce inflammation and pain. It has also been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes. Additionally, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been shown to reduce the production of nitric oxide, which is a potent vasodilator.
Advantages and Limitations for Lab Experiments
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has several advantages and limitations for lab experiments. One of the major advantages of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is its high yield of 95%, which makes it an ideal compound for synthesizing drugs. Additionally, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is relatively stable and can be stored for long periods of time. However, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is sensitive to light and can degrade when exposed to UV light. Additionally, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is a volatile compound and can easily evaporate in air.
Future Directions
There are several potential future directions for 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%. One potential direction is to explore its potential applications in the synthesis of other drug compounds. Additionally, further research could be conducted to explore the potential mechanisms of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% and to identify new biochemical and physiological effects. Finally, further research could be conducted to explore the potential advantages and limitations of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% for lab experiments.
Synthesis Methods
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-chloro-N,N-dimethylbenzamide with 4-amino-2-hydroxy-pyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in a 95% yield. Other methods, such as the reaction of 4-chloro-N,N-dimethylbenzamide with 4-amino-2-hydroxy-pyridine in the presence of a catalyst, such as palladium on carbon, can also be used to synthesize 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%.
properties
IUPAC Name |
N,N-dimethyl-4-(2-oxo-1H-pyridin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)12-7-8-15-13(17)9-12/h3-9H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIVTIRSQLLCED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683059 | |
Record name | N,N-Dimethyl-4-(2-oxo-1,2-dihydropyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine | |
CAS RN |
1262000-21-4 | |
Record name | N,N-Dimethyl-4-(2-oxo-1,2-dihydropyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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